1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine

Structure-Activity Relationship Medicinal Chemistry Pharmacokinetics

1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) is a synthetic, 1,4-disubstituted phthalazine derivative with the molecular formula C22H15F3N2O and a molecular weight of 380.4 g/mol. This compound features a phthalazine core substituted at the 1-position with a benzyl group and at the 4-position with a 3-(trifluoromethyl)phenoxy moiety.

Molecular Formula C22H15F3N2O
Molecular Weight 380.37
CAS No. 338404-35-6
Cat. No. B2713546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
CAS338404-35-6
Molecular FormulaC22H15F3N2O
Molecular Weight380.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C22H15F3N2O/c23-22(24,25)16-9-6-10-17(14-16)28-21-19-12-5-4-11-18(19)20(26-27-21)13-15-7-2-1-3-8-15/h1-12,14H,13H2
InChIKeyZGJFZCYOGIFJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6): Phthalazine-Based Scaffold for Kinase and Pathway Inhibitor Research


1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) is a synthetic, 1,4-disubstituted phthalazine derivative with the molecular formula C22H15F3N2O and a molecular weight of 380.4 g/mol . This compound features a phthalazine core substituted at the 1-position with a benzyl group and at the 4-position with a 3-(trifluoromethyl)phenoxy moiety . The phthalazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives having demonstrated activity across diverse therapeutic targets including VEGFR-2, PARP, Topoisomerase II, TGFβ pathway components, and aurora kinases [1][2]. The compound is commercially available for research purposes at 95% minimum purity and is supplied with full quality assurance documentation .

Procurement Risks of Substituting 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) with Alternative Phthalazine Derivatives


Phthalazine derivatives are not functionally interchangeable despite sharing a common heterocyclic core. Substitution at the 1- and 4-positions of the phthalazine scaffold profoundly influences target engagement, binding affinity, and downstream biological effects. Specifically, the presence and electronic nature of substituents at the 1-position (benzyl vs. phenyl vs. 4-fluorophenyl vs. 3,4-dimethylphenyl) modulates lipophilicity, π-stacking interactions, and hydrogen-bonding capacity with target protein binding pockets. The 3-(trifluoromethyl)phenoxy group at the 4-position contributes to metabolic stability and influences electron density distribution across the phthalazine ring system. Consequently, replacement of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) with a close analog such as 1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 78351-93-6) or 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 670268-53-8) introduces unvalidated structural modifications that may alter target selectivity profiles, cellular permeability, or assay reproducibility [1].

Quantitative Differentiators for 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) Relative to Closest Analogs


1-Benzyl vs. 1-Phenyl Substitution: Molecular Weight and LogP Modulation for Altered Pharmacokinetic Profile

1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) possesses a benzyl substituent at the 1-position, conferring a molecular weight of 380.4 g/mol, which is 14.1 g/mol higher than the 1-phenyl analog (CAS 78351-93-6) at 366.3 g/mol. This incremental increase in molecular weight, coupled with the additional methylene spacer in the benzyl group, is anticipated to increase lipophilicity (calculated LogP) and alter membrane permeability characteristics relative to the phenyl-substituted comparator. In kinase inhibitor development campaigns utilizing phthalazine scaffolds, variations at the 1-position have been shown to modulate both target binding affinity and selectivity profiles across kinase panels [1].

Structure-Activity Relationship Medicinal Chemistry Pharmacokinetics

1-Benzyl vs. 1-(3,4-Dimethylphenyl) Substitution: Reduced Molecular Complexity and Distinct Steric Profile

Relative to the bulkier 1-(3,4-dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 670268-38-9; MW 394.4 g/mol), 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) exhibits a lower molecular weight (380.4 g/mol, Δ = -14.0 g/mol) and reduced steric demand at the 1-position. The 3,4-dimethylphenyl substituent introduces additional hydrophobic bulk and altered electronic distribution that may influence binding pocket accommodation and off-target interactions. In phthalazine-based inhibitor programs, subtle modifications to aryl substitution patterns at the 1-position have been correlated with shifts in kinase selectivity profiles and cellular potency [1].

Lead Optimization Chemical Biology SAR Studies

Phthalazine Scaffold: Precedented Inhibitory Activity Across Diverse Therapeutic Targets

The phthalazine core of CAS 338404-35-6 is a validated privileged scaffold with demonstrated inhibitory activity across multiple target classes. In recent studies, structurally related phthalazine derivatives have exhibited potent inhibition of VEGFR-2 with IC50 values ranging from 0.0557 μM to 0.892 μM in enzymatic assays, and anti-proliferative activity against MCF-7 breast cancer cells with IC50 values between 0.15 μM and 0.28 μM [1][2]. Additionally, phthalazine-based compounds have been identified as non-kinase TGFβ pathway inhibitors with IC50 values as low as 0.11 ± 0.02 μM and selectivity indices of approximately 112-fold over cytotoxicity thresholds [3]. PARP-1 inhibition (IC50 = 32.2 ± 3.26 nM) and Topoisomerase II inhibition (IC50 = 7.02 ± 0.54 μM) have also been reported for phthalazine derivatives [4][5].

Kinase Inhibition Oncology TGFβ Signaling

Commercial Availability with Full Quality Assurance Documentation at 95% Minimum Purity

1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) is commercially available from established suppliers at a specified minimum purity of 95%, with batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request . The compound is stocked and distributed with full quality assurance backing, and long-term storage recommendations are provided (store in a cool, dry place). Procurement of this compound from qualified vendors ensures traceability of chemical identity and purity, which is essential for reproducible experimental outcomes in research and development settings.

Chemical Procurement Quality Control Research Supply Chain

Recommended Research Applications for 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6)


Kinase Inhibitor Screening Libraries and SAR Campaigns

This compound is suitable for inclusion in focused kinase inhibitor screening libraries, leveraging the phthalazine scaffold's documented activity against VEGFR-2 (IC50 values 0.0557-0.892 μM for structurally related derivatives) and other receptor tyrosine kinases [1]. The 1-benzyl substitution provides a distinct physicochemical profile (MW 380.4 g/mol) that can be compared against 1-phenyl (MW 366.3 g/mol) and 1-(3,4-dimethylphenyl) (MW 394.4 g/mol) analogs in systematic structure-activity relationship studies [2].

TGFβ Signaling Pathway Probe Development

Given that structurally related phthalazines have been identified as non-kinase TGFβ pathway inhibitors with IC50 values of 0.11 ± 0.02 μM and selectivity indices of approximately 112-fold [3], this compound may serve as a starting point or comparator in TGFβ pathway modulation studies. The distinct substitution pattern at the 1-position (benzyl vs. other aryl groups) may confer differential effects on pathway-specific vs. off-target activity.

Apoptosis and Cell Viability Assays in Cancer Cell Models

Phthalazine derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cell lines including MCF-7 (IC50 0.15-0.28 μM) and HCT-116 [1][2]. CAS 338404-35-6 can be employed as a reference compound in apoptosis induction assays (caspase-3 activation, annexin V staining) and cell cycle distribution studies, with its benzyl substituent offering a distinct structural variation for probing substituent-dependent effects on cellular potency [4].

Method Development and Assay Validation in Preclinical Research

With a defined chemical identity (CAS 338404-35-6), available purity specification (≥95%), and full quality documentation , this compound is appropriate for use in assay development, high-throughput screening protocol optimization, and analytical method validation. Its well-characterized molecular properties (C22H15F3N2O, MW 380.4 g/mol) facilitate accurate quantification and detection in LC-MS and HPLC workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.